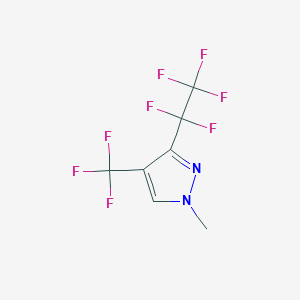
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound. The presence of trifluoromethyl and perfluoroethyl groups imparts unique chemical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are known for their stability, lipophilicity, and ability to interact with biological systems, which makes them useful in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of Fluorinated Groups: The trifluoromethyl and perfluoroethyl groups are introduced via radical trifluoromethylation and perfluoroalkylation reactions. These reactions often require the use of reagents such as trifluoromethyl iodide and perfluoroalkyl iodides, along with radical initiators like azobisisobutyronitrile (AIBN).
Reaction Conditions: The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and solvent choice (e.g., acetonitrile or dichloromethane) are optimized to achieve high yields.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles like amines or thiols replace the fluorine atoms, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazolidines.
Aplicaciones Científicas De Investigación
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and lipophilicity make it useful in the design of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Fluorinated pyrazoles are investigated for their potential as pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets through its fluorinated groups. These interactions can modulate the activity of enzymes, receptors, and other proteins. The compound’s lipophilicity allows it to penetrate biological membranes, enhancing its bioavailability and efficacy. The specific pathways involved depend on the target application, such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
1-Methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole can be compared with other fluorinated pyrazoles, such as:
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the perfluoroethyl group, resulting in different chemical properties and reactivity.
1-Methyl-4-(trifluoromethyl)-1H-pyrazole: Similar structure but with different substitution patterns, affecting its chemical behavior and applications.
3-(Perfluoroethyl)-1H-pyrazole: Lacks the methyl and trifluoromethyl groups, leading to distinct properties and uses.
The uniqueness of this compound lies in its combination of trifluoromethyl and perfluoroethyl groups, which impart enhanced stability, lipophilicity, and reactivity compared to its analogs.
Propiedades
Número CAS |
1845774-24-4 |
|---|---|
Fórmula molecular |
C7H4F8N2 |
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H4F8N2/c1-17-2-3(6(10,11)12)4(16-17)5(8,9)7(13,14)15/h2H,1H3 |
Clave InChI |
JIFSQOOKYJPGKL-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


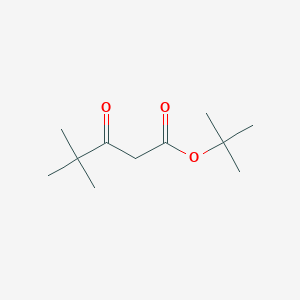
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)

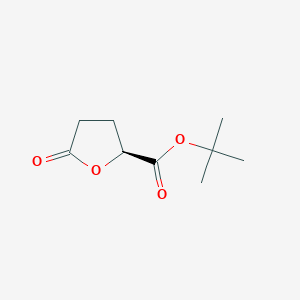
![2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13031331.png)
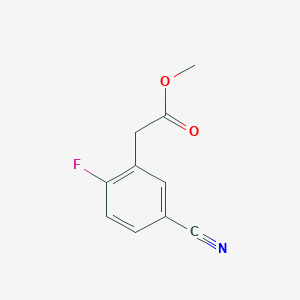
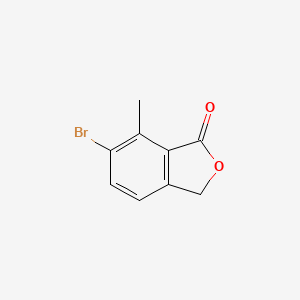




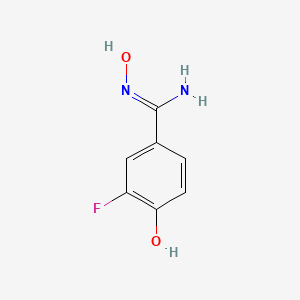
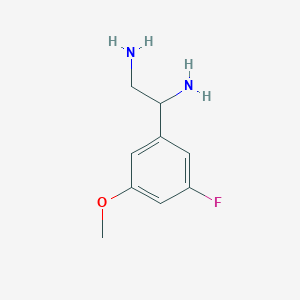
![5-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol;iodide](/img/structure/B13031388.png)
